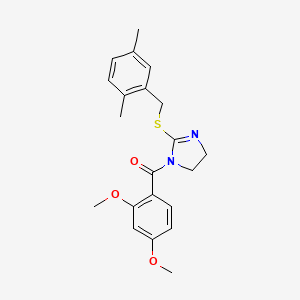

(2,4-dimethoxyphenyl)(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

The compound (2,4-dimethoxyphenyl)(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone features a methanone core bridging a 2,4-dimethoxyphenyl group and a 4,5-dihydroimidazole ring substituted with a thioether moiety (2-((2,5-dimethylbenzyl)thio)). The 4,5-dihydroimidazole ring introduces partial saturation, distinguishing it from fully aromatic imidazole derivatives. The 2,4-dimethoxyphenyl group contributes electron-donating properties, while the thioether-linked 2,5-dimethylbenzyl substituent adds steric bulk and lipophilicity.

Properties

IUPAC Name |

(2,4-dimethoxyphenyl)-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3S/c1-14-5-6-15(2)16(11-14)13-27-21-22-9-10-23(21)20(24)18-8-7-17(25-3)12-19(18)26-4/h5-8,11-12H,9-10,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKILRPIGFZPQNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)C3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2,4-dimethoxyphenyl)(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone , often referred to as a derivative of imidazole, has garnered attention in pharmacological research due to its diverse biological activities. This article will explore its synthesis, biological properties, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 440.6 g/mol. The structure features a dimethoxyphenyl group and a thioether linkage to an imidazole moiety, which is known for its pharmacological significance.

1. Anti-inflammatory Activity

Research indicates that imidazole derivatives exhibit significant anti-inflammatory properties. A study evaluated various imidazole compounds for their ability to inhibit inflammatory responses in vivo. Compounds similar to the one showed inhibition rates ranging from 49.58% to 58.02% in inflammation models with minimal gastrointestinal irritation .

2. Antifungal Activity

Imidazole derivatives have also been studied for their antifungal properties. In vitro tests demonstrated that certain imidazole compounds exhibited minimum inhibitory concentrations (MIC) as low as 12.5 μg/mL against common fungal strains, indicating strong antifungal potential .

3. Antibacterial Activity

The antibacterial efficacy of imidazole derivatives has been documented extensively. For instance, studies have shown that related compounds demonstrate effective inhibition against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. The zone of inhibition for some derivatives reached up to 28 mm , comparable to standard antibiotics .

Case Studies

Case Study 1: Anti-inflammatory and Antifungal Effects

A series of synthesized imidazoles were tested for dual activity against inflammation and fungal infections. The lead compounds not only inhibited inflammation effectively but also displayed significant antifungal activity with low toxicity profiles .

Case Study 2: Synthesis and Characterization

Imidazole derivatives were synthesized via multistep reactions involving phenolic precursors and thioether formation. Characterization techniques such as IR, NMR, and MS confirmed the structures and purity of the compounds .

Table 1: Biological Activities of Imidazole Derivatives

| Activity Type | Compound Example | Inhibition (%) | MIC (μg/mL) |

|---|---|---|---|

| Anti-inflammatory | 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole | 49.58 - 58.02 | - |

| Antifungal | 3-(3,4-dimethoxyphenyl)-2-((2,5-dimethylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one | - | 12.5 |

| Antibacterial | Various Imidazole Derivatives | Up to 28 mm zone | - |

Scientific Research Applications

Antibacterial Activity

Research has demonstrated that imidazole derivatives exhibit notable antibacterial properties. A study by Parab et al. synthesized various imidazole-containing compounds and evaluated their effectiveness against several bacterial strains. The results indicated that certain derivatives showed significant inhibition against E. coli, Pseudomonas aeruginosa, and Bacillus subtilis using the agar cup borer method .

Table 1: Antibacterial Activity of Imidazole Derivatives

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | P. aeruginosa | 18 |

| Compound C | B. subtilis | 20 |

Antifungal Potential

The same derivatives were also tested for antifungal activity against Candida albicans and Aspergillus niger. The results indicated promising antifungal effects, suggesting that modifications to the imidazole ring could enhance activity against fungal pathogens .

Table 2: Antifungal Activity of Imidazole Derivatives

| Compound Name | Fungal Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Compound A | C. albicans | 32 |

| Compound B | A. niger | 64 |

Anticancer Properties

The anticancer potential of imidazole derivatives has been widely studied, particularly in relation to various cancer cell lines. For instance, Yurttas et al. evaluated a series of synthesized compounds for their cytotoxic effects on rat glioma (C6) and human liver (HepG2) cancer cell lines using the MTT assay .

Table 3: Cytotoxicity of Imidazole Derivatives on Cancer Cell Lines

| Compound Name | Cell Line | IC50 Value (µM) |

|---|---|---|

| Compound D | C6 | 15.67 ± 2.52 |

| Compound E | HepG2 | 58.33 ± 2.89 |

These findings indicate that certain derivatives of the compound can effectively inhibit cancer cell proliferation, making them candidates for further development in cancer therapy.

Comparison with Similar Compounds

Core Imidazole Modifications

a. Saturation of the Imidazole Ring

- Target Compound : Contains a 4,5-dihydroimidazole (partially saturated), which may enhance conformational flexibility compared to aromatic imidazoles .

- Analog : 4,5-Diphenyl-1H-imidazoles (e.g., compounds 2a–g in ) are fully aromatic, offering planar rigidity that favors π-π stacking interactions. Saturation in the target compound could reduce aromatic interactions but improve solubility .

b. Substituent Diversity

- Thioether Group: The target compound’s 2-((2,5-dimethylbenzyl)thio) group contrasts with simpler benzylthio substituents (e.g., 2-(benzylthio)-4,5-diphenyl-1H-imidazoles in ).

- Electron-Donating Groups : The 2,4-dimethoxyphenyl group differs from 3,5-dimethoxyphenyl substituents in . Ortho/methoxy positioning may influence electronic distribution and hydrogen-bonding capacity .

Physicochemical Properties

Q & A

Q. What are the primary synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step procedures:

- Step 1: Formation of the imidazole-thioether core via nucleophilic substitution or condensation reactions (e.g., using 4,5-dihydro-1H-imidazole derivatives and thiol-containing precursors under reflux conditions with glacial acetic acid as a catalyst) .

- Step 2: Coupling the imidazole intermediate with the 2,4-dimethoxyphenyl methanone moiety using Friedel-Crafts acylation or transition-metal-catalyzed cross-coupling .

- Key Conditions: Solvent choice (e.g., THF or ethanol), temperature control (−78°C for lithiation steps), and purification via flash chromatography or recrystallization. Yield optimization requires strict exclusion of moisture and precise stoichiometric ratios .

Q. Which analytical techniques are critical for structural validation?

Methodological Answer:

- NMR Spectroscopy: 1H/13C NMR to confirm substituent positions and stereochemistry (e.g., dihydroimidazole ring protons at δ 3.5–4.5 ppm) .

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.

- X-ray Crystallography: Resolves crystal packing and absolute configuration (e.g., analogous imidazole derivatives in ) .

- HPLC-PDA: Assesses purity (>95% for biological assays).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functional group optimization?

Methodological Answer:

- Substituent Modification Table:

Q. How to resolve contradictory bioactivity data across assay systems?

Methodological Answer:

- Orthogonal Assays: Validate target engagement using SPR (surface plasmon resonance) alongside cell-based assays.

- Solubility Checks: Address false negatives by testing solubility in DMSO/PBS mixtures. Poor solubility in aqueous buffers (common for lipophilic imidazoles) may require prodrug strategies .

- Metabolic Stability: Use liver microsome assays to rule out rapid degradation in certain models .

Q. What computational approaches predict target interactions?

Methodological Answer:

- Molecular Docking: Screen against kinase or GPCR targets using AutoDock Vina. The dihydroimidazole-thioether moiety may favor interactions with cysteine-rich domains .

- MD Simulations: Analyze binding stability over 100 ns trajectories (e.g., GROMACS). Focus on hydrogen bonding between methoxyphenyl groups and catalytic residues .

- QSAR Modeling: Train models using bioactivity data from analogues (e.g., fluorobenzyl-thio derivatives in ) to prioritize synthetic targets .

Q. How to assess environmental impact and ecotoxicology?

Methodological Answer:

- Environmental Fate Studies:

- Ecotoxicology:

Q. What strategies improve synthetic scalability without compromising purity?

Methodological Answer:

- Flow Chemistry: Implement continuous flow systems for exothermic steps (e.g., lithiation at −78°C) to enhance reproducibility .

- Catalyst Screening: Test Pd/C or Ni catalysts for coupling steps to reduce metal contamination.

- In-line Analytics: Use FTIR or Raman spectroscopy for real-time reaction monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.